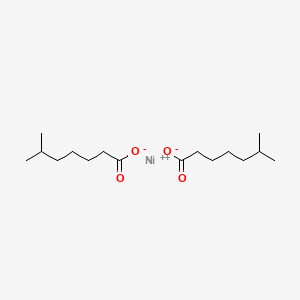
Nickel(II) isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) isooctanoate, also known as bis(isooctanoic acid) nickel(II) salt, is a chemical compound with the formula C₁₆H₃₀NiO₄. It is a nickel-based compound where nickel is in the +2 oxidation state. This compound is often used in various industrial and research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) isooctanoate can be synthesized through the reaction of nickel(II) salts with isooctanoic acid. One common method involves dissolving nickel(II) acetate in an organic solvent and then adding isooctanoic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process where nickel(II) salts are reacted with isooctanoic acid in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Nickel(II) can be oxidized to nickel(III) under certain conditions.
Reduction: Nickel(II) can be reduced to metallic nickel.
Substitution: this compound can participate in ligand exchange reactions where the isooctanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(II) to nickel(III).
Reduction: Reducing agents such as hydrogen gas can reduce nickel(II) to metallic nickel.
Substitution: Ligand exchange reactions can be carried out using various ligands in an appropriate solvent.
Major Products:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel(II) isooctanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Material Science: this compound is used in the synthesis of nickel nanoparticles, which have applications in electronics, magnetic materials, and catalysis.
Biology and Medicine: Research is being conducted on the potential use of this compound in medical applications, such as drug delivery systems and imaging agents.
Mechanism of Action
The mechanism by which nickel(II) isooctanoate exerts its effects involves its interaction with various molecular targets and pathways. Nickel(II) ions can bind to proteins and enzymes, altering their structure and function. For example, nickel(II) ions can inhibit the activity of certain enzymes by binding to their active sites . Additionally, nickel(II) ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparison with Similar Compounds
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
- Nickel(II) sulfate
Properties
CAS No. |
29317-63-3 |
|---|---|
Molecular Formula |
C16H30NiO4 |
Molecular Weight |
345.10 g/mol |
IUPAC Name |
6-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
HZDKXMGUAHPVDB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















